

Technical Monograph: -(2,4,6-Trichlorophenyl)propanamide Derivatives

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Compound of Interest

Compound Name: 2-chloro-N-(2,4,6-trichlorophenyl)propanamide

CAS No.: 735321-28-5

Cat. No.: B3386547

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Scaffold Classification: Sterically Hindered Halo-Anilides Primary Applications: Agrochemical Discovery (Herbicides), Antimicrobial Research, Metabolic Stability Probes

Executive Technical Summary

The 2,4,6-trichloroaniline propanamide scaffold represents a specific class of anilides where the aniline ring is fully substituted at the ortho and para positions with chlorine atoms. Unlike its famous regioisomer Propanil (

-dichloropropionanilide), which is a widely used herbicide, the

-isomer introduces severe steric hindrance around the amide bond.

Key Research Value:

- Metabolic Blockade: The

-substitution pattern blocks the primary sites of oxidative metabolism (cytochrome P450 hydroxylation), significantly extending the half-life of the molecule compared to less

substituted analogs.

- Rotational Restriction: The two ortho-chlorine atoms create a high rotational energy barrier about the

-aryl bond, locking the conformation and influencing binding affinity to protein targets (e.g., D1 protein in Photosystem II or bacterial enzymes).

Chemical Architecture & Synthesis

Retrosynthetic Analysis

The synthesis poses a specific challenge: the nucleophilicity of the aniline nitrogen is drastically reduced by the electron-withdrawing nature of three chlorine atoms (inductive effect) and the steric bulk of the two ortho-chlorines. Standard acylation often fails or proceeds slowly; forcing conditions are required.

Optimized Synthesis Protocol

Objective: Synthesis of

-(2,4,6-trichlorophenyl)propanamide.

Step 1: Preparation of 2,4,6-Trichloroaniline

- Precursor: Aniline ()
().
- Reagent: Chlorine gas () or Sulfuryl chloride ()
).[1]
- Solvent: Chlorobenzene or Carbon Tetrachloride ()
().
- Mechanism: Electrophilic Aromatic Substitution ()
().

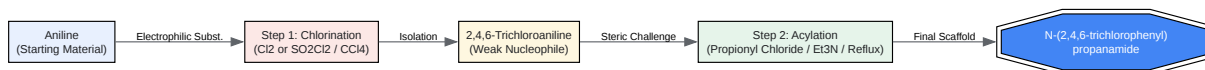
- Protocol Note: The reaction must be controlled to prevent oxidation to aniline black. The use of anhydrous solvent is critical.

Step 2: Acylation (The Critical Step)

Due to the weak nucleophilicity of 2,4,6-trichloroaniline, using propanoic acid with a coupling agent is often inefficient. The acid chloride method is preferred.

- Reagents: Propionyl chloride (1.2 eq), Triethylamine (1.2 eq), DMAP (catalytic).
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene (for higher reflux temp).
- Conditions: Reflux under nitrogen atmosphere for 6–12 hours.
- Workup: Quench with water, extract with EtOAc, recrystallize from Ethanol/Water.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway highlighting the conversion of aniline to the sterically hindered amide.

Physicochemical Characterization

Researchers must validate the structure using NMR and IR, specifically looking for signatures of the amide bond and the symmetric aromatic protons.

Technique	Diagnostic Signal	Interpretation
NMR	– ppm (s, 2H)	The two meta protons are chemically equivalent due to symmetry.
NMR	ppm (q), ppm (t)	Characteristic ethyl group of the propanamide chain.
IR Spectroscopy	–	N-H stretch (often sharper/weaker due to lack of H-bonding aggregation caused by steric bulk).
IR Spectroscopy	–	Amide I band (C=O stretch).[2]
Mass Spec	M+, M+2, M+4, M+6	Distinctive chlorine isotope pattern (ratio logic applied to 3 Cl atoms).

Pharmacological & Agrochemical Potential Structure-Activity Relationship (SAR)

The biological activity of this scaffold is governed by the "Goldilocks" principle of lipophilicity and steric fit.

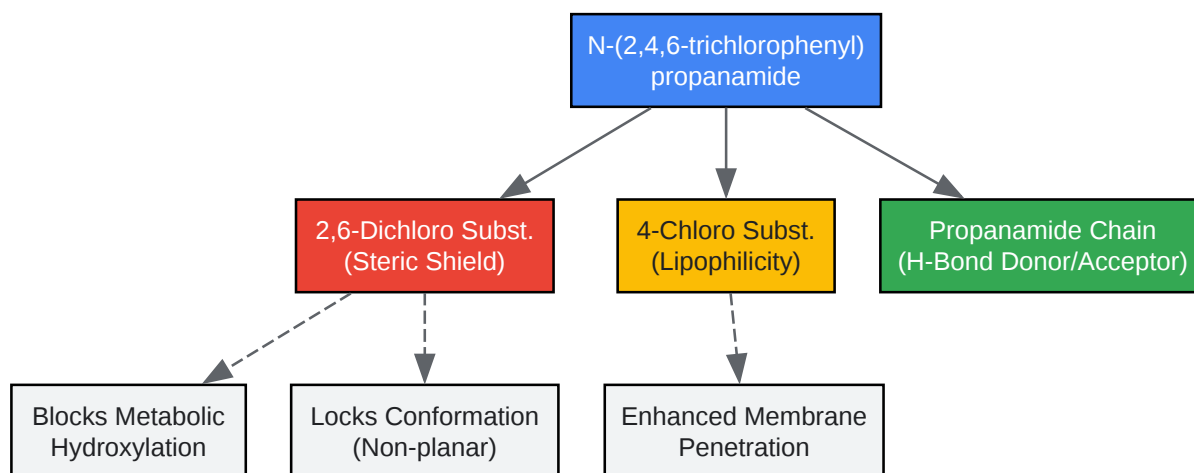
- Lipophilicity (LogP): The three chlorine atoms drastically increase LogP (), enhancing membrane permeability but potentially increasing retention in adipose tissue.
- The "Ortho-Effect":
 - Mechanism: The ortho-chlorines force the carbonyl group out of coplanarity with the phenyl ring.

- Consequence: This disrupts resonance delocalization of the nitrogen lone pair into the ring, making the amide bond slightly more susceptible to hydrolysis in vitro, but the steric bulk protects it from enzymatic attack in vivo.

Biological Targets

- Herbicidal Activity (Photosystem II): Like Propanil, these derivatives target the protein in the thylakoid membrane. However, the 2,4,6-substitution may alter the binding pocket fit, often leading to resistance-breaking properties against weeds resistant to standard anilides.
- Antimicrobial Activity: The lipophilic nature allows penetration of mycobacterial cell walls. Derivatives have shown promise against *S. aureus* and fungal pathogens by disrupting cell membrane integrity.

Mechanism of Action Diagram



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Figure 2: Structure-Activity Relationship (SAR) mapping structural features to biological outcomes.

Experimental Protocol: Synthesis of N-(2,4,6-Trichlorophenyl)propanamide

Safety Warning: 2,4,6-Trichloroaniline is toxic and readily absorbed through the skin. Perform all reactions in a fume hood.

- Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
- Dissolution: Add 2,4,6-trichloroaniline (
g,
mmol) to anhydrous Dichloromethane (
mL).
- Base Addition: Add Triethylamine (
mL,
mmol) and a catalytic amount of DMAP (
mg). Stir at room temperature for 10 minutes.
- Acylation: Dropwise add Propionyl Chloride (
mL,
mmol) via syringe. Note: Exothermic reaction; an ice bath may be used for the addition if scaling up.
- Reflux: Heat the mixture to reflux (
°C) for 6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).
- Workup:
 - Cool to room temperature.
 - Wash with
HCl (
mL) to remove excess amine/pyridine.

- Wash with Saturated (mL).
- Wash with Brine (mL).
- Purification: Dry organic layer over , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water () to yield white needles.

References

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 - Source: ChemicalBook. "2,4,6-Trichloroaniline MSDS and Properties." [3]

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